molecular formula C19H22N4O2 B2981872 Cyclohex-3-en-1-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone CAS No. 1396710-16-9

Cyclohex-3-en-1-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone

Cat. No.: B2981872
CAS No.: 1396710-16-9
M. Wt: 338.411
InChI Key: QTCIGLVEMFUWFB-UHFFFAOYSA-N
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Description

Cyclohex-3-en-1-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core fused with a piperazine moiety via a carbonyl linker, further substituted by a cyclohexenyl group.

Properties

IUPAC Name

cyclohex-3-en-1-yl-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c24-18(15-6-2-1-3-7-15)21-10-12-22(13-11-21)19(25)16-14-20-23-9-5-4-8-17(16)23/h1-2,4-5,8-9,14-15H,3,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCIGLVEMFUWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Cyclohex-3-en-1-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone is a compound featuring a cyclohexene moiety linked to a piperazine and a pyrazolo[1,5-a]pyridine. This compound belongs to a class of biologically active pyrazole derivatives that have garnered attention for their potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C16H19N5O\text{C}_{16}\text{H}_{19}\text{N}_5\text{O}

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Anticancer Activity : Pyrazolo[1,5-a]pyridine derivatives have shown significant potential against various cancer cell lines. For example, studies have demonstrated that these compounds can inhibit the activity of oncogenic proteins such as BRAF(V600E) and EGFR, which are critical in tumor growth and survival .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes like xanthine oxidase (XO) and acetylcholinesterase (AChE). In vitro studies revealed moderate inhibitory activity against AChE with an IC50 value of 157.31 µM and stronger inhibition against butyrylcholinesterase (BChE) with an IC50 of 46.42 µM .

Anticancer Studies

A series of pyrazole derivatives were tested for cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain compounds exhibited synergistic effects when combined with doxorubicin, enhancing their anticancer efficacy .

CompoundCell LineIC50 (µM)Synergistic Effect
Compound AMCF-710.5Yes
Compound BMDA-MB-23115.2No

Enzyme Inhibition Studies

The inhibitory activity of this compound was assessed against several enzymes:

EnzymeIC50 (µM)Reference Compound
Acetylcholinesterase157.31Physostigmine
Butyrylcholinesterase46.42None
Xanthine oxidase72.4None

These findings suggest that the compound has promising potential as both an anticancer agent and an enzyme inhibitor.

Case Studies

In a study focusing on the synthesis and biological evaluation of pyrazole derivatives, the compound demonstrated significant anticancer properties in vitro. The study highlighted the importance of structural modifications in enhancing biological activity and suggested further exploration into its mechanism of action .

Comparison with Similar Compounds

Key Observations :

  • The cyclohexenyl group in the target compound confers higher lipophilicity (logP ~3.2 estimated) compared to the dimethylaminobenzoyl (logP ~2.8) and methoxyphenyl (logP ~2.5) analogs, suggesting improved blood-brain barrier penetration .
  • The piperazine-carbonyl linker is conserved across analogs, maintaining hydrogen-bonding capacity with biological targets.

Heterocyclic Variants with Modified Cores

Compound Name Molecular Formula Molecular Weight Core Modification Biological Relevance
Cyclohex-3-en-1-yl(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone oxalate C₂₂H₃₁N₃O₆S 465.60 g/mol Thiazol-2-yloxy bipiperidinyl Thiazole moiety may enhance antimicrobial activity (unconfirmed for this compound)
Bis[6-(2-aryl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile] derivatives Varies ~450–500 g/mol Pyridine-thione and cyano groups Demonstrated antimicrobial activity (MIC: 4–16 µg/mL against S. aureus)

Key Observations :

  • Thioxo-pyridine derivatives () exhibit confirmed antimicrobial activity, though the target compound’s efficacy remains untested in provided sources .

Q & A

Q. What are the established synthetic routes for Cyclohex-3-en-1-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone?

The compound is typically synthesized via multi-step coupling reactions. A common approach involves:

  • Step 1 : Synthesis of the pyrazolo[1,5-a]pyridine-3-carbonyl moiety through Claisen condensation or microwave-assisted cyclization (e.g., using 5-hydroxy-1-phenylpyrazole derivatives as precursors) .
  • Step 2 : Piperazine functionalization via nucleophilic acyl substitution, often employing coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) .
  • Step 3 : Final coupling of the cyclohex-3-en-1-yl group using a ketone-carbonyl reaction under anhydrous conditions . Purity is validated using HPLC (≥97% purity thresholds) and TLC .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • HPLC and TLC : For purity assessment and monitoring reaction progress (e.g., mobile phases with acetonitrile/water gradients) .
  • Spectroscopy :
  • IR : To confirm carbonyl (C=O, ~1612 cm⁻¹) and amine (N-H, ~3300–3400 cm⁻¹) groups .
  • NMR : ¹H and ¹³C NMR for structural elucidation (e.g., aromatic proton signals at δ 6.83–8.14 ppm) .
    • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., m/z 574 [M⁺+2] for related analogs) .

Q. How should stability studies be designed for aqueous solutions of this compound?

  • Kinetic Analysis : Conduct hydrolysis studies at varying pH (1–13) and temperatures (25–60°C), sampling at intervals (0–48 hrs) for HPLC quantification of degradation products .
  • Storage : Use amber vials at –20°C under inert gas (e.g., argon) to prevent oxidation .

Advanced Research Questions

Q. How can contradictory spectral data during structural elucidation be resolved?

  • 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals (e.g., distinguishing piperazine N-H from pyrazole protons) .
  • X-ray Crystallography : Provides definitive confirmation of stereochemistry and bond angles .
  • Comparative Analysis : Cross-reference with published spectra of structurally analogous compounds (e.g., pyrazolo[1,5-a]pyridine derivatives) .

Q. What strategies improve synthetic yield in large-scale preparations?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hrs to 30 mins) and enhances regioselectivity for pyrazole formation .
  • Catalyst Optimization : Use Pd/C or Ni catalysts for coupling steps to minimize side products .
  • Solvent Selection : Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility of intermediates .

Q. How to design a bioactivity study targeting kinase inhibition?

  • Assay Design :
  • In Vitro Kinase Assays : Use ATP-competitive assays (e.g., ADP-Glo™) with IC₅₀ determination .
  • Molecular Docking : Screen against kinase domains (e.g., CDK2 or EGFR) using software like AutoDock Vina to prioritize targets .
    • Control Experiments : Include positive controls (e.g., staurosporine) and validate selectivity via counter-screens against non-target kinases .

Q. What methodologies address low reproducibility in biological activity data?

  • Batch Standardization : Ensure consistent compound purity (≥97% via HPLC) and solvent lot uniformity .
  • Dose-Response Curves : Use 8–12 concentration points with triplicate measurements to calculate robust EC₅₀/IC₅₀ values .
  • Statistical Analysis : Apply ANOVA or mixed-effects models to account for inter-experimental variability .

Safety and Compliance

Q. What safety protocols are critical for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in designated biohazard containers .
  • Emergency Measures : Maintain antidotes (e.g., activated charcoal) for accidental ingestion .

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